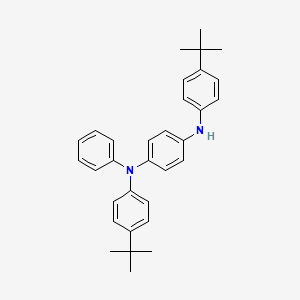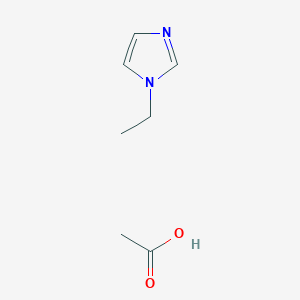
Acetic acid;1-ethylimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;1-ethylimidazole is a compound that combines the properties of acetic acid and 1-ethylimidazole Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar 1-Ethylimidazole is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid;1-ethylimidazole typically involves the reaction of acetic acid with 1-ethylimidazole. This can be achieved through a condensation reaction where acetic acid acts as an electrophile, and 1-ethylimidazole acts as a nucleophile. The reaction is usually carried out under mild conditions, often in the presence of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the acetic acid component is oxidized to form products such as carbon dioxide and water.
Reduction: The compound can also participate in reduction reactions, where the acetic acid component is reduced to form products such as ethanol.
Substitution: Substitution reactions can occur at the imidazole ring, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as halogens and alkylating agents are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Carbon dioxide, water.
Reduction: Ethanol.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Acetic acid;1-ethylimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of imidazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of acetic acid;1-ethylimidazole involves its interaction with molecular targets such as enzymes and receptors. The acetic acid component can act as a proton donor, while the imidazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
1-Methylimidazole: Similar to 1-ethylimidazole but with a methyl group instead of an ethyl group.
Imidazole: The parent compound without any substituents.
Acetic acid: The simple carboxylic acid component.
Uniqueness: Acetic acid;1-ethylimidazole is unique due to the combination of the acidic properties of acetic acid and the basic properties of 1-ethylimidazole. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications.
Properties
CAS No. |
811471-09-7 |
|---|---|
Molecular Formula |
C7H12N2O2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
acetic acid;1-ethylimidazole |
InChI |
InChI=1S/C5H8N2.C2H4O2/c1-2-7-4-3-6-5-7;1-2(3)4/h3-5H,2H2,1H3;1H3,(H,3,4) |
InChI Key |
FSQZUOBIINOWOI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CN=C1.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



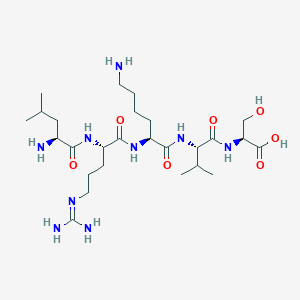
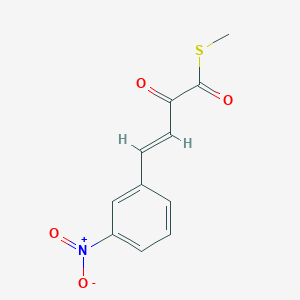

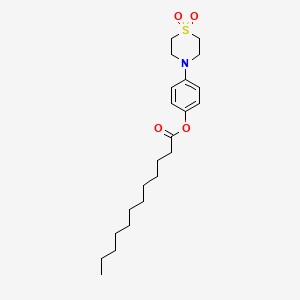
![[1,2-Phenylenebis(methylene)]bis(diethylphosphane)](/img/structure/B12527755.png)
![1-Butanol, 4-[(3-hydroxypropyl)thio]-](/img/structure/B12527762.png)

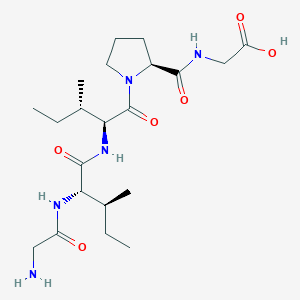
![3-Thiazolidineacetamide, N-(4-chlorophenyl)-2-[(4-chlorophenyl)imino]-](/img/structure/B12527780.png)

![Silane, [1,4-phenylenebis(2,1-ethynediyl-2,1-phenylene)]bis[dimethyl-](/img/structure/B12527784.png)
![2,2'-[1,3-Phenylenebis(oxy)]bis(5-chloroaniline)](/img/structure/B12527787.png)
